molecular formula C15H24O B3055114 4-(2,6-Dimethylheptyl)phenol CAS No. 63085-63-2

4-(2,6-Dimethylheptyl)phenol

Cat. No.: B3055114
CAS No.: 63085-63-2
M. Wt: 220.35 g/mol
InChI Key: QFMWIQGYVNZXKN-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylheptyl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) substituted with a 2,6-dimethylheptyl group. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .

Scientific Research Applications

4-(2,6-Dimethylheptyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: It is explored for its potential therapeutic properties and its role in drug development.

    Industry: This compound is used in the production of surfactants, resins, and other industrial chemicals

Safety and Hazards

4-(2,6-Dimethylheptyl)phenol is considered hazardous. It can cause severe skin burns and eye damage . It should be stored away from fire and high temperatures, and good ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylheptyl)phenol typically involves the alkylation of phenol with 2,6-dimethylheptanol. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylheptyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters .

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylheptyl)phenol involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with estrogen receptors, influencing hormonal pathways and potentially acting as an endocrine disruptor .

Comparison with Similar Compounds

Uniqueness: 4-(2,6-Dimethylheptyl)phenol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial applications and research studies where other alkylphenols may not be suitable .

Properties

IUPAC Name

4-(2,6-dimethylheptyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12(2)5-4-6-13(3)11-14-7-9-15(16)10-8-14/h7-10,12-13,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWIQGYVNZXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415295
Record name 4-(2,6-Dimethylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63085-63-2
Record name 4-(2,6-Dimethylheptyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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